Cas no 2229385-65-1 (3-(2-methylquinolin-4-yl)propanenitrile)

3-(2-Methylquinolin-4-yl)propanenitrile is a quinoline-based nitrile derivative with potential applications in organic synthesis and pharmaceutical research. Its structure, featuring a 2-methylquinoline core linked to a propanenitrile group, offers versatility as an intermediate for constructing more complex heterocyclic compounds. The nitrile functionality provides a reactive site for further transformations, such as hydrolysis or reduction, enabling the synthesis of carboxylic acids, amines, or other derivatives. This compound may also serve as a precursor for bioactive molecules due to the quinoline scaffold's prevalence in medicinal chemistry. Its well-defined molecular architecture ensures consistent reactivity, making it a valuable reagent for targeted synthetic pathways.
3-(2-methylquinolin-4-yl)propanenitrile structure
2229385-65-1 structure
Product Name:3-(2-methylquinolin-4-yl)propanenitrile
CAS No:2229385-65-1
MF:C13H12N2
MW:196.247782707214
CID:6031165
PubChem ID:165709786
Update Time:2025-10-28

3-(2-methylquinolin-4-yl)propanenitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(2-methylquinolin-4-yl)propanenitrile
    • EN300-1800515
    • 2229385-65-1
    • Inchi: 1S/C13H12N2/c1-10-9-11(5-4-8-14)12-6-2-3-7-13(12)15-10/h2-3,6-7,9H,4-5H2,1H3
    • InChI Key: HZVJRRVORLTKDR-UHFFFAOYSA-N
    • SMILES: N1C(C)=CC(CCC#N)=C2C=CC=CC=12

Computed Properties

  • Exact Mass: 196.100048391g/mol
  • Monoisotopic Mass: 196.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 36.7Ų

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Additional information on 3-(2-methylquinolin-4-yl)propanenitrile

Comprehensive Overview of 3-(2-methylquinolin-4-yl)propanenitrile (CAS No. 2229385-65-1)

3-(2-methylquinolin-4-yl)propanenitrile, with the CAS number 2229385-65-1, is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This nitrile derivative, characterized by its quinoline backbone, exhibits unique physicochemical properties that make it a valuable intermediate in synthetic applications. Researchers and industry professionals are increasingly exploring its potential in drug discovery, fluorescence imaging, and advanced material synthesis, aligning with current trends in green chemistry and sustainable manufacturing.

The molecular structure of 3-(2-methylquinolin-4-yl)propanenitrile features a 2-methylquinoline moiety linked to a propanenitrile group, which contributes to its reactivity and versatility. This compound is often discussed in the context of heterocyclic chemistry, a hot topic in academic and industrial research due to its relevance in designing bioactive molecules. Recent studies highlight its role in the development of small-molecule inhibitors and photoluminescent materials, addressing growing demand for high-performance organic compounds.

One of the most frequently searched questions about CAS No. 2229385-65-1 revolves around its synthetic routes and purification methods. Optimized protocols for its preparation often involve Pd-catalyzed cross-coupling reactions or microwave-assisted synthesis, techniques that align with the push for energy-efficient processes. Additionally, its solubility profile and stability under various conditions are critical parameters for researchers, as these factors influence its applicability in high-throughput screening and formulation development.

In the realm of material science, 3-(2-methylquinolin-4-yl)propanenitrile has shown promise as a building block for organic semiconductors and light-emitting diodes (LEDs). Its electron-deficient quinoline core enables efficient charge transport, a property highly sought after in optoelectronic devices. This aligns with the surge in interest around flexible electronics and wearable technology, where such compounds play a pivotal role.

From a regulatory perspective, 3-(2-methylquinolin-4-yl)propanenitrile is not classified as a hazardous substance under major global frameworks, making it a viable candidate for large-scale production. However, proper handling and storage are recommended to maintain its integrity. The compound’s spectroscopic data (e.g., NMR, IR, and mass spectrometry profiles) are well-documented, facilitating its identification and quality control in laboratory settings.

As the scientific community continues to explore structure-activity relationships (SAR), 3-(2-methylquinolin-4-yl)propanenitrile remains a focal point for innovation. Its compatibility with click chemistry and bioconjugation techniques further expands its utility in targeted drug delivery and diagnostic tools. With advancements in computational modeling, researchers can now predict its interactions with biological targets more accurately, accelerating the discovery of next-generation therapeutics.

In summary, 3-(2-methylquinolin-4-yl)propanenitrile (CAS No. 2229385-65-1) exemplifies the intersection of chemical innovation and practical application. Its multifaceted uses—from pharmaceutical intermediates to advanced materials—underscore its importance in modern chemistry. As industries prioritize eco-friendly synthesis and functional materials, this compound is poised to play an even greater role in shaping future technologies.

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